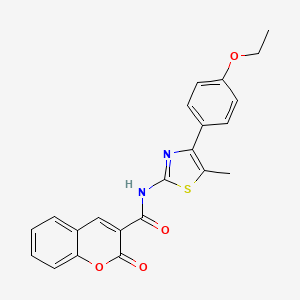

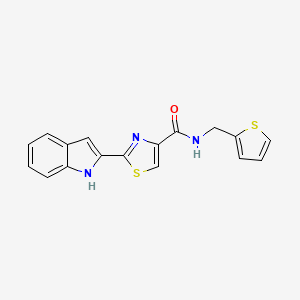

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" belongs to a class of organic compounds known for their complex molecular structures and potential for diverse chemical properties and reactions. Such compounds are of interest in various scientific disciplines, including supramolecular chemistry, due to their potential applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of similar compounds into nanometer-sized structures stabilized by hydrogen bonding showcases their versatility and the interest in their detailed study (Cantekin, de Greef, & Palmans, 2012).

Synthesis Analysis

The synthesis of complex compounds like the one often involves multi-step reactions, starting from simpler molecules and building up to the desired structure. Key steps might include the formation of the thiazol and chromene rings, followed by their functionalization and eventual coupling. While specific synthesis pathways for this compound are not directly available, literature on similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, highlights the use of multi-component reactions, showcasing the intricacies and challenges in synthesizing such complex molecules (Kaushik et al., 2019).

Molecular Structure Analysis

The molecular structure of "this compound" features several functional groups and rings, which contribute to its chemical behavior. The presence of a thiazol ring, a chromene moiety, and a carboxamide group suggests a molecule with a rich set of chemical and physical properties, capable of engaging in various types of interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions and Properties

Compounds with such complex structures are likely to undergo a range of chemical reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present. The electron-rich areas of the molecule, such as the ether and thiazol rings, might be susceptible to electrophilic attack, while the carboxamide group could engage in nucleophilic reactions. Studies on similar compounds, like benzimidazoles, quinoxalines, and benzo[d]diazepines, provide insights into the types of reactions that can be expected for such molecules (Ibrahim, 2011).

科学的研究の応用

Antimicrobial Activity

- N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis Methods

- Microwave-assisted synthesis methods have been employed for rapid and environmentally friendly production of similar compounds (Raval et al., 2012).

- Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the compound , have been synthesized and reacted with S-methylisothiosemicarbazide hydroiodide, forming various derivatives with potential applications (Vetyugova et al., 2018).

Crystal Structure Analysis

- The crystal structures of similar compounds have been studied to understand their molecular conformations and potential applications in various fields (Reis et al., 2013).

Synthesis of Derivatives for Biological Evaluation

- Derivatives of this compound have been synthesized and evaluated for their potential biological activities, such as antioxidant and antimicrobial properties (Saeed & Ibrar, 2011).

Application in Living Cells

- Certain derivatives have been used for the detection of ions like Cr3+ in living cells, demonstrating the compound's potential in biological and chemical sensing applications (Mani et al., 2018).

Biophysical Studies

- Novel derivatives have been synthesized and their interactions with biological molecules like serum albumins have been studied, indicating the compound's potential in biophysical research and drug development (Paul et al., 2019).

特性

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-3-27-16-10-8-14(9-11-16)19-13(2)29-22(23-19)24-20(25)17-12-15-6-4-5-7-18(15)28-21(17)26/h4-12H,3H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAZQTXLECXHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)

![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)